6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
Description
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with bromine and methyl substituents at positions 6 and 7, respectively. The dione moiety at positions 2 and 5 confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. Bromine, as a heavy halogen, enhances molecular weight and polarizability, which may influence binding affinity in biological systems compared to non-halogenated analogs .
Properties
CAS No. |
53854-20-9 |
|---|---|
Molecular Formula |
C7H6BrN3O2 |
Molecular Weight |
244.05 g/mol |
IUPAC Name |
6-bromo-7-methyl-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H6BrN3O2/c1-3-5(8)6(13)11-2-4(12)10-7(11)9-3/h2H2,1H3,(H,9,10,12) |
InChI Key |
GHWYLWNKFROQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CC(=O)NC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine-2,5-diones with different substituents, while substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with DNA replication, or disrupting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione with structurally related compounds:
Key Observations
Substituent Effects: The bromine atom in the target compound increases molecular weight and hydrophobicity compared to the dimethyl analog (179.18 g/mol vs. ~260.05 g/mol). In contrast, the 3,7-dimethyl analog lacks halogens, relying on methyl groups for lipophilicity. Its antifungal/antitumor activities suggest that even minor structural changes (e.g., methyl position) significantly alter bioactivity .
Core Structure Differences: The patent compound (pyrimidine-2,4-dione) differs in dione positioning (2,4 vs. 2,5) and includes a piperidinyl-phenoxy side chain. This structural divergence underpins its anti-mycobacterial specificity, highlighting how core modifications drive therapeutic applications .
Biological Activity :
- While 3,7-dimethylimidazo[1,2-a]pyrimidine-2,5-dione has demonstrated antifungal and antitumor properties in studies involving Panax species and endophytic fungi, brominated analogs like the target compound may exhibit enhanced cytotoxicity or altered pharmacokinetics due to halogenation .
Research Findings and Implications
- Antimicrobial Potential: The patent compound’s anti-mycobacterial efficacy suggests that brominated imidazopyrimidines could be optimized for similar applications, leveraging halogen-mediated target affinity.
- Anticancer Prospects : The dimethyl analog’s antitumor activity implies that bromine substitution might enhance DNA intercalation or kinase inhibition, warranting further investigation.
- Synthetic Challenges : Bromine’s steric bulk may complicate synthesis compared to methyl-substituted analogs, requiring optimized coupling or halogenation protocols.
Biological Activity
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7BrN3O2
- Molecular Weight : 244.045 g/mol
- CAS Number : 53854-20-9
Anticancer Properties
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that 6-bromo derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study Example :
In a study involving human colorectal cancer cells (HCT116), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : The compound can intercalate into DNA strands, leading to disruptions in replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
Toxicity and Safety Profile
While the compound shows promising biological activities, its safety profile must be evaluated. Toxicological studies indicate that high concentrations can lead to cytotoxic effects in non-cancerous cell lines. Further research is necessary to establish safe dosage ranges for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
